2-Amino-4-(4-ethylphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
2-Amino-4-(4-ethylphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-Amino-4-(4-ethylphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves several steps. The synthetic route typically includes the formation of the pyrano[3,2-c][2,1]benzothiazine core, followed by the introduction of the amino, ethylphenyl, and methylbenzyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-(4-ethylphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(4-ethylphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide include other pyrano[3,2-c][2,1]benzothiazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25N3O3S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-amino-4-(4-ethylphenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
InChI |
InChI=1S/C28H25N3O3S/c1-3-19-11-13-21(14-12-19)25-23(16-29)28(30)34-26-22-9-4-5-10-24(22)31(35(32,33)27(25)26)17-20-8-6-7-18(2)15-20/h4-15,25H,3,17,30H2,1-2H3 |
InChI Key |
OYOLJQTVBMJGQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC(=C5)C)N)C#N |
Origin of Product |
United States |
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